molecular formula C15H14N2S B14912860 n-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline

n-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline

Cat. No.: B14912860
M. Wt: 254.4 g/mol
InChI Key: DCORFUIDEFHAHM-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline (CAS 873953-63-0) is a synthetic benzothiazole derivative with the molecular formula C 15 H 14 N 2 S and a molecular weight of 254.35 . This compound is part of a structurally similar class of benzothiazole-based molecules that are of significant interest in medicinal chemistry and neuroscience research . Benzothiazole scaffolds are frequently investigated for their potential as multi-target directed ligands, particularly for complex neurological disorders . Specifically, related benzothiazole-phenyl analogs are being explored in pre-clinical research as potential inhibitors of neuronal nitric oxide synthase (nNOS) for neuroprotection in Parkinson's disease models, and as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors for analgesic applications . The mechanism of action for such compounds often involves modulating key enzymatic pathways involved in inflammation and neurodegeneration, offering a polypharmacology approach to treatment . Researchers value this chemical building block for developing novel therapeutic agents and for probing biochemical mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3

InChI Key

DCORFUIDEFHAHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline typically involves the coupling of substituted 2-amino benzothiazoles with various aniline derivatives. One common method involves the reaction of 2-aminobenzothiazole with 4-methylaniline in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Scientific Research Applications

N-(benzo[d]thiazol-2-ylmethyl)-4-methylaniline is a derivative of benzothiazole, a heterocyclic organic compound with a wide range of biological activities . While the query requests information specifically on this compound, it is important to note that the search results primarily discuss the synthesis, reactions, and applications of related benzothiazole compounds, rather than this specific molecule.

Synthesis and Reactions

  • Synthesis of Benzothiazole Derivatives: Various methods exist for synthesizing benzothiazole derivatives, including reactions involving 2-aminobenzothiazoles with chloroacetyl chloride . For example, reacting aniline with acetic acid in the presence of bromine and ammonium thiocyanate leads to the formation of 2-amino-6-thiocyanato benzothiazole .
  • Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-ylmethyl)-N-methylaniline derivatives involves reacting 2-(methylsulfonyl)benzo[d]thiazole with N,N-dimethylaniline in the presence of a photocatalyst (4CzIPN) and a base (K2CO3) under blue LED irradiation . The reaction is typically conducted in MeCN solvent under an argon or nitrogen atmosphere .
  • Purification: Products from these reactions are purified using silica gel chromatography, eluting with ethyl acetate/petroleum ether mixtures .

Applications of Benzothiazole Derivatives

Benzothiazole derivatives have a wide array of applications, particularly in medicinal chemistry .

  • Antitubercular Activity: Benzothiazole derivatives exhibit activity against Mycobacterium tuberculosis . Some synthesized compounds have demonstrated moderate to good antitubercular activity .
  • Neuronal Nitric Oxide Inhibitors: Some derivatives are designed and synthesized as neuronal nitric oxide inhibitors .
  • Material Science: Benzothiazoles are used as a component in organic semiconductors .
  • Pharmaceutical Applications: Benzothiazole is present in numerous natural products, lending itself to medicinal, pharmacological, and pharmaceutical applications .

Examples of Related Compounds

  • N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides
  • 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
  • N-(benzo[d]thiazol-2-ylmethyl)-N-methylaniline and its derivatives
  • 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline
  • N-(benzo[d]thiazol-2-yl)

Reaction Parameters

Several parameters influence the synthesis of N-(benzo[d]thiazol-2-ylmethyl)-N-methylaniline derivatives :

  • Photocatalyst: 4CzIPN is used as a photocatalyst .
  • Base: K2CO3 is commonly used as a base .
  • Solvent: MeCN (acetonitrile) is used as a solvent .
  • Light Source: 30 W blue LEDs (450 nm-470 nm) are used for irradiation .

Comparison with Similar Compounds

Critical Observations :

Heterocyclic Substitution: Replacing benzothiazole with benzodioxole (as in ) introduces oxygen atoms instead of sulfur, altering electronic properties (e.g., reduced electron-withdrawing effects) and hydrogen-bonding capabilities.

N-Substitution: The N,N-bis(4-methylphenyl) variant exhibits bulkier substituents on the nitrogen, which may hinder rotational freedom and reduce solubility in polar solvents compared to the monosubstituted target compound.

Physicochemical and Crystallographic Comparisons

Crystallographic Data :

  • This compound: No crystallographic data is available in the provided evidence.
  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline : Crystal System: Triclinic, space group P1. Unit Cell Parameters: a = 10.697 Å, b = 10.791 Å, c = 13.328 Å. Dihedral Angles: 42.4° and 19.7° between aromatic rings. Notable Features: Absence of classical hydrogen bonds; C=N bond lengths (~1.27 Å) indicative of imine-like character.

Electronic and Reactivity Insights :

  • Benzothiazole vs. Benzodioxole :

    • Benzothiazole’s sulfur atom increases electron-deficient character, making the compound more reactive toward nucleophiles compared to the oxygen-rich benzodioxole analogue .
    • The benzodioxole derivative’s planar 1,3-dioxolane ring (dihedral angle: 1.3° with adjacent benzene) suggests stronger intramolecular conjugation .
  • Steric Effects :

    • The N,N-bis(4-methylphenyl) derivative likely exhibits reduced conformational flexibility due to steric crowding, which could impact its utility in catalysis or supramolecular assembly.

Biological Activity

N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).

1. Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a methylaniline structure. The presence of the thiazole ring is significant, as it contributes to the compound's pharmacological properties, particularly in enzyme inhibition.

2.1 Enzyme Inhibition

The compound has shown promising inhibitory effects on several enzymes relevant to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : A key enzyme in the breakdown of acetylcholine, which is critical in Alzheimer's disease. Studies indicate that derivatives of benzothiazole exhibit significant AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM .
  • Monoamine Oxidase B (MAO-B) : This enzyme is involved in the metabolism of neurotransmitters and is a target for treating neurodegenerative disorders. Compounds related to this compound have demonstrated substantial MAO-B inhibition, with IC50 values reported between 23.4 nM and 124.3 nM .

2.2 Neuroprotective Effects

In vivo studies have highlighted the neuroprotective potential of benzothiazole derivatives. For instance, one study reported that certain compounds improved motor functions in rat models of Parkinson's disease and exhibited favorable neurochemical profiles by enhancing dopamine levels while reducing glutamate toxicity .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

CompoundStructureAChE IC50 (µM)MAO-B IC50 (nM)
Compound 1Benzothiazole derivative2.740.3
Compound 2This compoundNot specifiedNot specified
Compound 3Related thiazole compoundNot specified23.4

The presence of electron-donating groups on the aromatic ring enhances activity against these enzymes, while modifications at specific positions can lead to increased selectivity and potency.

4.1 Alzheimer’s Disease Models

Research has demonstrated that compounds derived from benzothiazole effectively inhibit AChE and reduce amyloid plaque formation in cellular models associated with Alzheimer's disease. These findings suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting cognitive decline .

4.2 Parkinson’s Disease Models

In studies involving 6-hydroxydopamine (6-OHDA) induced rat models, compounds similar to this compound exhibited significant neuroprotective effects, improving both motor and non-motor functions while modulating key neurotransmitter levels .

5.

This compound represents a promising candidate for further research in neuropharmacology due to its potent enzyme inhibitory activities and neuroprotective properties. Continued exploration into its SAR will likely yield more effective derivatives with enhanced therapeutic profiles against neurodegenerative diseases.

The ongoing synthesis and evaluation of benzothiazole derivatives will be pivotal in developing novel treatments for conditions such as Alzheimer's and Parkinson's diseases, highlighting the importance of this compound class in medicinal chemistry.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline?

The compound can be synthesized via reductive amination or condensation reactions. For example, Chan-Lam coupling is effective for introducing aromatic amine groups:

  • React 4-methylaniline with a benzothiazole aldehyde derivative (e.g., benzo[d]thiazole-2-carbaldehyde) under inert conditions.
  • Reduce the intermediate imine using sodium borohydride (NaBH₄) or catalytic hydrogenation.
  • Purify via recrystallization (e.g., methanol) to isolate the product . Typical yields range from 35–74%, depending on substituents and reaction optimization .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Determines precise molecular geometry, bond lengths, and torsion angles (e.g., C=N bond length ~1.27 Å, dihedral angles between aromatic rings ~19–42°) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., methyl group at 2.3 ppm in ¹H NMR; benzothiazole carbons at 120–160 ppm in ¹³C NMR) .
  • Mass spectrometry (MALDI-TOF) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₅H₁₄N₂S) .

Q. What computational methods are suitable for predicting its electronic properties?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with gradient corrections to model thermochemical properties, HOMO-LUMO gaps, and charge distribution .
  • Molecular dynamics simulations : Assess conformational stability in solvent environments .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(dba)₂) with ligands like BINAP improve cross-coupling efficiency in Chan-Lam reactions .
  • Solvent optimization : Anhydrous polar solvents (e.g., DMF, dioxane) enhance reactivity at reflux conditions (~100–120°C) .
  • Stoichiometric ratios : A 1:1 molar ratio of amine to benzothiazole aldehyde minimizes side products .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., N-aryl benzothiazoles) .
  • Dynamic NMR experiments : Identify rotational barriers in flexible substituents (e.g., methylene bridges) .
  • Crystallographic validation : Resolve ambiguities in regiochemistry using single-crystal X-ray data .

Q. How does steric hindrance from the benzothiazole moiety affect reactivity?

  • The planar benzothiazole group restricts access to the amine site, limiting nucleophilic substitution reactions.
  • Steric maps : Generate using DFT to quantify spatial occupancy and predict reaction pathways .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl) on the benzothiazole to modulate electronic and steric effects .

Q. What are the challenges in modeling its pharmacokinetic properties?

  • LogP prediction : The compound’s lipophilic nature (due to aromatic rings) complicates solubility modeling. Use QSAR models with descriptors like polar surface area and molecular volume .
  • Metabolic stability : Benzothiazole rings may undergo hepatic oxidation; simulate using cytochrome P450 docking studies .

Methodological Notes for Data Reproducibility

  • Crystallization : Use slow evaporation in methanol to obtain high-quality single crystals for X-ray analysis .
  • Reaction monitoring : Employ TLC (silica gel, hexane/EtOAc) to track intermediate formation .
  • Error mitigation in DFT : Include exact exchange terms (e.g., Becke’s 1993 functional) to reduce thermochemical deviations (<3 kcal/mol) .

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